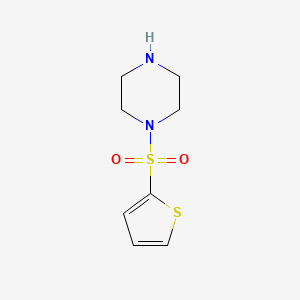

1-(Thien-2-ylsulfonyl)piperazine

説明

Contextual Significance of Sulfonyl Piperazine (B1678402) Scaffolds in Drug Discovery

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. researchgate.net The sulfonamide group is a key feature in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating interactions with biological targets. researchgate.net When integrated with a piperazine ring, the resulting scaffold offers a versatile platform for structural modification. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is prized for its favorable pharmacokinetic properties, including improved solubility and the ability to be readily functionalized to modulate biological activity and target selectivity. nih.govmdpi.com This combination has been successfully exploited in the development of agents targeting a range of diseases.

Overview of Thiophene (B33073) and Piperazine Moieties in Pharmaceutical Agents

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in drug discovery. researchgate.net Its bioisosteric relationship with the benzene (B151609) ring allows for its substitution in known drug molecules to potentially enhance potency or improve metabolic stability. researchgate.net Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net

Similarly, the piperazine ring is a ubiquitous feature in a multitude of approved pharmaceutical agents. researchgate.netCurrent time information in CA. Its basic nature often contributes to improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide points for substitution, allowing for the fine-tuning of a molecule's interaction with its biological target. This has led to the development of piperazine-containing drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anti-infective agents. Current time information in CA.researchgate.net

Research Trajectories and Unexplored Potential of 1-(Thien-2-ylsulfonyl)piperazine Analogues

While direct research on this compound is somewhat limited, studies on its analogues have provided significant insights into its potential therapeutic applications. A key research trajectory for this scaffold lies in the development of agents targeting the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of psychiatric disorders. researchgate.netnih.govnih.gov

For instance, a series of N-arylpiperazines containing a thienylsulfonyl moiety have been investigated for their affinity towards dopamine D₂ and serotonin 5-HT₁A/₂A receptors. researchgate.net These receptors are crucial targets for atypical antipsychotic drugs. The general structure-activity relationship (SAR) studies on related sulfonylpiperazine derivatives suggest that modifications at the N4 position of the piperazine ring can significantly influence receptor binding affinity and selectivity.

The table below summarizes the binding affinities of selected multi-receptor targeting piperazine derivatives, illustrating the potential for this class of compounds.

| Compound ID | D₂ Receptor Affinity (Ki, nM) | 5-HT₁A Receptor Affinity (Ki, nM) | 5-HT₂A Receptor Affinity (Ki, nM) |

| 3t | High | High | High |

| 3w | High | High | High |

Data abstracted from studies on benzothiophenylpiperazine derivatives, indicating the potential of related scaffolds. researchgate.net

Furthermore, research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis highlights another potential avenue for this scaffold in the development of novel anti-infective agents. nih.gov Although the core is different, the study underscores the importance of the sulfonylpiperazine unit for biological activity.

The unexplored potential of this compound analogues likely extends to other therapeutic areas where sulfonylpiperazine-containing molecules have shown promise, such as in the development of anticancer and anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a library of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile scaffold.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVLAMZYGHEJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397595 | |

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565178-12-3 | |

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Thien 2 Ylsulfonyl Piperazine and Its Derivatives

Foundational Synthetic Routes to the 1-(Thien-2-ylsulfonyl)piperazine Core

The construction of the this compound scaffold fundamentally relies on the formation of a sulfonamide bond between a functionalized thiophene (B33073) ring and a piperazine (B1678402) nucleus. This can be achieved through classical synthetic approaches and specific strategies for thiophene functionalization.

Classical Approaches to Sulfonylpiperazine Synthesis

The most conventional and widely adopted method for the synthesis of sulfonylpiperazines, including this compound, involves the reaction of a sulfonyl chloride with a piperazine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

A general representation of this reaction is the coupling of thiophene-2-sulfonyl chloride with piperazine or its derivatives. The choice of base and solvent plays a crucial role in the efficiency of this transformation. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), which act as acid scavengers chemrxiv.orgnih.gov. The reaction is often conducted in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature chemrxiv.orgnih.gov. For instance, the synthesis of a this compound analogue was achieved by reacting the corresponding piperazine derivative with thiophene-2-sulfonyl chloride in DCM with TEA as the base, although in this specific case, the yield was reported to be modest at 15% chemrxiv.org.

Another example involves the reaction of a sulfonyl chloride with a piperazine derivative in DMF using DIPEA as the base, which is a common practice for the synthesis of sulfonamides nih.gov. The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by precipitation with water followed by filtration and drying nih.gov.

Table 1: Examples of Classical Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Piperazine derivative | Thiophene-2-sulfonyl chloride | TEA | DCM | 15% | chemrxiv.org |

| Piperazine | Corresponding sulfonyl chloride | DIPEA | DMF | - | nih.gov |

| Piperazine derivative | Thiophene-2-sulfonyl chloride | Triethylamine | - | - | researchgate.net |

Thiophene Ring Functionalization and Sulfonylation

A common method for the preparation of thiophene-2-sulfonyl chloride involves the chlorosulfonation of thiophene. This can be achieved by treating thiophene with chlorosulfonic acid google.com. For instance, a substituted thiophene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group nih.gov. The reaction is typically performed at low temperatures to control the reactivity of the chlorosulfonic acid. In one procedure, chlorosulfonic acid in dichloromethane was added dropwise to a solution of the thiophene derivative in dichloromethane at -80°C, and the mixture was allowed to warm to room temperature over several hours google.com.

Alternatively, a thiophene derivative can first be converted to a sulfonate salt, which is then treated with a chlorinating agent like phosphorus pentachloride to yield the desired sulfonyl chloride nih.gov. For example, 4-oxo-4-(thiophen-2-yl)butanoic acid can be cyclized with hydrazine hydrate and then dehydrogenated to form a pyridazinone-substituted thiophene. This intermediate is subsequently treated with chlorosulfonic acid to produce the corresponding thiophene-2-sulfonyl chloride nih.gov.

Advanced Methodologies for Structural Diversification

To explore the structure-activity relationships (SAR) of this compound-based compounds, it is often necessary to synthesize a library of analogues with diverse substituents on both the thiophene and piperazine rings. Advanced synthetic methodologies, including parallel synthesis and novel coupling reactions, are employed for this purpose.

Parallel Synthesis Techniques for Libraries of this compound Analogues

Parallel synthesis is a powerful tool for the rapid generation of a multitude of structurally related compounds. In the context of this compound analogues, this often involves a common intermediate that can be reacted with a variety of building blocks.

A typical strategy would involve the synthesis of a core scaffold, such as this compound, which can then be further functionalized. For example, if the piperazine nitrogen is unprotected, it can be acylated, alkylated, or subjected to other N-functionalization reactions in a parallel fashion using a robotic synthesizer. A patent describes the synthesis of a library of sulfonamide derivatives where a core piperazine-sulfonyl-thiophene structure is further elaborated by coupling with various carboxylic acids, showcasing a strategy for diversification google.com.

Another approach involves reacting a functionalized thiophene-2-sulfonyl chloride with a library of different piperazine derivatives. This allows for the introduction of diversity at the piperazine moiety. For example, a study on antimalarial leads involved reacting 5-(6-oxo-1,6-dihydropyridazin-3-yl)thiophene-2-sulfonyl chloride with a selection of different piperazine derivatives to generate a series of analogues nih.gov.

Novel Coupling Reactions and Catalyst Applications

Modern organic synthesis offers a plethora of catalytic cross-coupling reactions that can be applied to the synthesis and diversification of this compound derivatives. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings are invaluable for forming carbon-carbon and carbon-heteroatom bonds.

For instance, a pre-functionalized this compound bearing a halide (e.g., bromine or iodine) on the thiophene ring can be subjected to a Suzuki coupling with various boronic acids or esters to introduce a wide range of aryl or heteroaryl substituents. This approach allows for late-stage diversification of the thiophene ring.

The Buchwald-Hartwig amination can be employed to couple a halogenated thiophene precursor with piperazine, or a halogenated piperazine derivative with a thiophene-containing amine, although the former is more common. These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands.

While direct examples of these specific coupling reactions on the this compound scaffold were not prominently found in the provided search context, these are standard and powerful methods for the functionalization of both thiophene and piperazine heterocycles and are undoubtedly applicable in this context. For example, the synthesis of ciprofloxacin-carbohydrate conjugates involved the derivatization of the secondary amine of the piperazine ring, highlighting the potential for functionalization at this position nih.gov.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry to ensure high yields, purity, and cost-effectiveness of the target compounds. For the synthesis of this compound and its derivatives, several parameters can be fine-tuned.

The choice of base is paramount in the sulfonylation of piperazine. While tertiary amines like TEA and DIPEA are common, inorganic bases such as potassium carbonate can also be employed, particularly in polar aprotic solvents like DMF. The stoichiometry of the base is also important; typically, a slight excess is used to ensure complete neutralization of the generated acid.

Solvent selection can significantly impact reaction rates and yields. Aprotic solvents like DCM, THF, and DMF are generally preferred for sulfonamide bond formation. The reaction temperature is another variable that can be optimized. While many sulfonylation reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion, whereas in other instances, cooling may be necessary to control exothermicity, especially during the preparation of sulfonyl chlorides google.com.

Table 2: Factors for Optimization in the Synthesis of this compound

| Parameter | Options | Considerations |

|---|---|---|

| Base | Triethylamine (TEA), DIPEA, K2CO3 | Strength, solubility, ease of removal |

| Solvent | Dichloromethane (DCM), DMF, THF | Reactant solubility, reaction temperature, ease of removal |

| Temperature | -80°C to reflux | Reaction rate, side reactions, stability of reactants and products |

| Stoichiometry | Equimolar or slight excess of one reactant | Maximizing conversion, minimizing side products |

| Purification | Precipitation, recrystallization, chromatography | Purity requirements, scale of reaction, nature of impurities |

Analytical Confirmation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural elucidation of this compound and its derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the thiophene ring and the piperazine ring are expected.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum, usually between δ 7.0 and 8.0 ppm. The coupling patterns and chemical shifts of these protons are characteristic of the substitution pattern on the thiophene ring. For a 2-substituted thiophene, three distinct signals are expected.

The protons on the piperazine ring generally appear as multiplets in the upfield region of the spectrum, typically between δ 2.5 and 4.0 ppm. The chemical shifts can be influenced by the solvent and the nature of the substituent on the other nitrogen atom of the piperazine ring. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the carbon atoms of the thiophene ring and the piperazine ring.

The carbon atoms of the thiophene ring typically resonate in the downfield region of the spectrum, generally between δ 120 and 140 ppm. The carbon atom attached to the sulfonyl group will have a distinct chemical shift. The carbon atoms of the piperazine ring will appear in the upfield region, typically between δ 40 and 50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene C2 | - | ~135-140 |

| Thiophene C3 | ~7.0-7.2 | ~127-129 |

| Thiophene C4 | ~7.2-7.4 | ~125-127 |

| Thiophene C5 | ~7.6-7.8 | ~130-132 |

| Piperazine C2/C6 | ~3.1-3.3 | ~45-47 |

| Piperazine C3/C5 | ~2.8-3.0 | ~45-47 |

| Piperazine NH | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the structure of the synthesized compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern often involves the cleavage of the sulfonamide bond and the fragmentation of the piperazine and thiophene rings. Common fragments would include the thienylsulfonyl cation and ions resulting from the loss of parts of the piperazine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments, providing a high degree of confidence in the product's identity.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₈H₁₂N₂O₂S₂]⁺ | 232.03 |

| Thienylsulfonyl Cation | [C₄H₃O₂S₂]⁺ | 147.96 |

| Piperazine Cation | [C₄H₉N₂]⁺ | 85.08 |

| Thiophene Cation | [C₄H₃S]⁺ | 83.00 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key characteristic peaks would include:

S=O stretching: Strong absorption bands in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are indicative of the sulfonyl group.

C-S stretching: A band in the region of 800-600 cm⁻¹ can be attributed to the C-S bond in the thiophene ring.

N-H stretching: A moderate absorption band in the region of 3350-3250 cm⁻¹ would indicate the presence of the N-H bond in the piperazine ring.

C-H stretching: Bands corresponding to the aromatic C-H stretching of the thiophene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring would be observed below 3000 cm⁻¹.

C-N stretching: Absorption bands in the region of 1250-1020 cm⁻¹ can be attributed to the C-N stretching of the piperazine ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160-1120 |

| Amine (N-H) | Stretch | 3350-3250 |

| Aromatic C-H (Thiophene) | Stretch | > 3000 |

| Aliphatic C-H (Piperazine) | Stretch | < 3000 |

| C-N (Piperazine) | Stretch | 1250-1020 |

| C-S (Thiophene) | Stretch | 800-600 |

By combining the data obtained from these analytical techniques, researchers can unequivocally confirm the synthesis of this compound and its derivatives, ensuring the structural integrity and purity of the compounds for further investigation.

Structure Activity Relationship Sar Studies of 1 Thien 2 Ylsulfonyl Piperazine Derivatives

Impact of Substitutions on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring, a bioisosteric analogue of the benzene (B151609) ring, plays a crucial role in the pharmacological profile of many compounds. nih.gov Its electronic properties and ability to engage in various intermolecular interactions make it a key area for SAR exploration. In the context of 1-(thien-2-ylsulfonyl)piperazine derivatives, modifications to the thiophene ring can significantly impact biological activity.

While specific SAR studies on this compound derivatives are not extensively detailed in publicly available literature, general principles from related thiophene-containing compounds can be extrapolated. For instance, the position of substitution on the thiophene ring is critical. Electrophilic substitution reactions on the thiophene ring, such as nitration, halogenation, and acylation, predominantly occur at the 5-position when the 2-position is occupied by the sulfonylpiperazine group. nih.gov

The nature of the substituent at the 5-position can influence the compound's potency and selectivity. For example, in a series of thienopyrimidine derivatives, the introduction of different groups on the thiophene ring led to varying degrees of antihypertensive activity. nih.gov It is plausible that both electron-donating and electron-withdrawing groups on the thiophene ring of this compound could modulate its electronic distribution and, consequently, its binding affinity to specific biological targets. The steric bulk of the substituent is another factor that can affect the compound's ability to fit into a receptor's binding pocket.

Influence of Piperazine (B1678402) Nitrogen Substitutions on Target Interaction

The piperazine ring, with its two nitrogen atoms, offers a prime site for chemical modification to fine-tune the pharmacological properties of a molecule. nih.govnih.gov Substitutions on the N4-nitrogen of the this compound core are particularly important for modulating target interaction, solubility, and pharmacokinetic properties. nih.gov

In a study of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, a closely related scaffold, modifications at the piperazine nitrogen were shown to be critical for whole-cell activity against Mycobacterium tuberculosis. evitachem.com This highlights the importance of the substituent at this position for cell permeability and interaction with the intracellular target.

The introduction of various functionalities, such as aryl, alkyl, or more complex heterocyclic systems, can lead to derivatives with diverse biological activities. For example, the incorporation of a cinnamyl group at the N4-position of this compound has been explored for potential neuropharmacological applications, with suggested interactions with dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com Similarly, in other piperazine-containing series, substitutions with different aryl groups have been shown to influence selectivity for various receptors. scbt.com

The nature of the linker between the piperazine nitrogen and a terminal group can also be a determining factor. For instance, in a series of dopamine D3 receptor ligands, both amide and methylene (B1212753) linkers connecting a heterocyclic moiety to the piperazine ring were found to be viable for maintaining high affinity and selectivity. nih.gov

Table 1: Impact of Piperazine N4-Substitutions on Biological Activity (Hypothetical Data)

| Compound ID | N4-Substituent | Target | Activity (IC50, nM) |

| A-1 | -H | Target X | 500 |

| A-2 | -CH3 | Target X | 250 |

| A-3 | -Benzyl | Target X | 100 |

| A-4 | -Cinnamyl | Target Y | 75 |

This table presents hypothetical data to illustrate the potential impact of N4-substitutions. Actual experimental data for this compound derivatives is limited in the public domain.

Role of the Sulfonyl Linker in Modulating Bioactivity

While direct studies on modifying the sulfonyl linker in this compound are scarce, research on analogous sulfonyl-containing compounds provides valuable insights. The geometry and electronic nature of the sulfonyl group can influence the orientation of the thiophene and piperazine rings relative to each other, which can be critical for fitting into a specific binding site.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. evitachem.com For this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrophobic/aromatic region (the thiophene ring), and another hydrophobic or hydrogen bond acceptor/donor feature arising from the substituent on the piperazine nitrogen.

The development of a pharmacophore model for a series of this compound analogues with a specific biological activity would involve:

Identifying a set of active compounds.

Aligning their three-dimensional structures.

Identifying common chemical features that are essential for activity.

This model could then be used to virtually screen large compound libraries to identify new potential lead compounds with the desired biological activity.

Computational SAR and QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the influence of steric and electrostatic fields on activity.

For this compound analogues, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. This would involve:

Generating a dataset of compounds with known biological activities.

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Such models can provide valuable insights into the SAR of these compounds. For example, a QSAR study on a series of N-arylsulfonyl-N-2-pyridinyl-piperazines identified key descriptors that influence their anti-diabetic activity. While a specific QSAR model for this compound is not published, the principles remain applicable. The development of robust QSAR models would be a valuable tool for guiding the design of more potent and selective analogues.

Preclinical Biological Evaluation of 1 Thien 2 Ylsulfonyl Piperazine and Analogues

Enzyme Inhibition Profiles

The core structure, combining a thiophene (B33073) ring, a sulfonyl group, and a piperazine (B1678402) moiety, has proven to be a versatile scaffold for designing inhibitors against a diverse set of enzymatic targets. The following subsections outline the inhibitory activities of these compounds against specific enzymes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Analogues of 1-(thien-2-ylsulfonyl)piperazine, which incorporate the critical sulfonamide pharmacophore, have been investigated for their ability to inhibit various human (h) carbonic anhydrase isozymes. These zinc metalloenzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. acs.org

Research has focused on cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. Derivatives featuring a thienyl moiety have demonstrated inhibitory activity. For instance, a series of thienyl-substituted pyrazoline benzenesulfonamides showed inhibition constants (Ki) in the nanomolar range against hCA I (232.16–637.70 nM) and hCA II (342.07–455.80 nM). nih.govresearchgate.net While these compounds showed moderate potency, it was noted that derivatives with bulky 2-thienyl fragments sometimes exhibited weaker activity against the cancer-associated hCA IX isoform. nih.gov

Conversely, other modifications to the core structure have yielded potent inhibitors. Sulfamates incorporating piperazinyl-ureido moieties were synthesized as analogues of the clinical trial candidate SLC-0111. nih.gov These compounds were generally not effective against hCA I but produced many low nanomolar inhibitors of hCA II, IX, and XII. nih.gov For example, potent inhibition was observed against hCA II (KIs: 1.0-94.4 nM), the tumor-associated hCA IX (KIs: 0.91-36.9 nM), and hCA XII (KIs: 1.0-84.5 nM). nih.gov Similarly, 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives, which are structurally related, showed a remarkably potent inhibition profile against hCA II, a primary target for reducing intraocular pressure in glaucoma. acs.org The replacement of a morpholine (B109124) oxygen with a piperazine NH group in one analogue resulted in only a threefold decrease in hCA II potency, highlighting the structural tolerance and potential of the piperazine-containing scaffold. acs.org

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Thiophene and Piperazine-Containing Sulfonamide Analogues

| Compound Class/Analogue | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

|---|---|---|---|---|---|

| Thienyl-substituted pyrazoline benzenesulfonamides | 232.16–637.70 nM | 342.07–455.80 nM | - | - | nih.govresearchgate.net |

| Sulfamates with piperazinyl-ureido moieties | Ineffective | 1.0–94.4 nM | 0.91–36.9 nM | 1.0–84.5 nM | nih.gov |

| Sulfonamides with bulky 2-thienyl fragments | - | - | Weaker Activity (50.1-553 nM) | - | nih.gov |

| 5-(sulfamoyl)thien-2-yl 1,3-oxazole analogue (with piperazine) | - | Potent Inhibition | - | - | acs.org |

Inhibition of intestinal α-glucosidases is a therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and controlling postprandial hyperglycemia. drugbank.com The piperazine moiety has been identified as an important pharmacophore in the design of α-glucosidase inhibitors. drugbank.com

Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have shown that these compounds can be potent, noncompetitive inhibitors of α-glucosidase. drugbank.com Enzyme kinetics and molecular modeling studies suggest that these piperazine-containing compounds bind to an allosteric site near the enzyme's active site. drugbank.com The lipophilic nature of the dithiocarbamate (B8719985) and piperazine components is believed to facilitate drug delivery and contribute to the inhibitory activity. drugbank.com While research on the direct α-glucosidase inhibition by this compound is not specified, the demonstrated activity of piperazine analogues suggests that this structural class has potential for development as α-glucosidase inhibitors. drugbank.com

Lipoxygenases (LOXs) are enzymes involved in the inflammatory cascade through the metabolism of fatty acids into leukotrienes. nih.gov Thiophene-containing sulfonamides have emerged as potent inhibitors of 5-lipoxygenase (5-LO). One study reported a class of N-(5-substituted) thiophene-2-alkylsulfonamides that exhibited dose-dependent inhibition of 5-LO, with IC50 values ranging from 20-100 nM in cell homogenate assays and submicromolar IC50s in whole-cell assays. researchgate.net This indicates that the thiophene-sulfonamide scaffold is a promising starting point for developing anti-inflammatory agents targeting 5-LO.

Cholinesterase inhibitors, which block acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), are a cornerstone of symptomatic treatment for Alzheimer's disease. genome.jp The piperazine ring is a common feature in the design of new cholinesterase inhibitors. For example, a series of 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives showed potent BChE inhibition, with the most active compound (IC50: 0.092 µM) being significantly more potent than the reference drug donepezil (B133215). genome.jp Another study on phthalimide-based derivatives designed as donepezil analogues incorporated a piperazine ring as a bioisosteric replacement for the piperidine (B6355638) ring in the parent drug, leading to compounds with acetylcholinesterase inhibitory activity. nih.gov

Table 2: Inhibition of LOX and Cholinesterases by Thiophene and Piperazine Analogues

| Target Enzyme | Compound Class/Analogue | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | N-(5-substituted) thiophene-2-alkylsulfonamides | 20-100 nM (cell homogenate) | researchgate.net |

| Butyrylcholinesterase (BChE) | 2-(9-acridinylamino)-2-oxoethyl piperazine derivatives | 0.014 to 2.097 µM | genome.jp |

| Acetylcholinesterase (AChE) | Phthalimide-piperazine derivatives | 16.42 to 63.03 µM | nih.gov |

Histone deacetylases (HDACs) are epigenetic regulators that play a crucial role in gene expression, and their dysregulation is linked to cancer. acs.org HDAC inhibitors have emerged as a significant class of anti-cancer agents. The combination of a piperazine and a sulfonyl group has been successfully utilized in the design of novel HDAC inhibitors.

Specifically, a class of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids was identified as selective inhibitors of HDAC6 over HDAC1. Compounds from this series displayed IC50 values for HDAC6 in the range of 0.1-1.0 μM. Molecular modeling suggested that the interaction energy was more favorable for binding to HDAC6 than HDAC1, providing a structural basis for the observed selectivity. These findings underscore the potential of the piperazinyl-sulfonyl scaffold as a foundation for developing isoform-selective HDAC inhibitors for cancer therapy.

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial and anticancer agents. The inhibition of microbial IMPDH is a key strategy for developing new antibacterial drugs, particularly for organisms like Mycobacterium tuberculosis.

Analogues based on a 1-(isoquinolinesulfonyl)piperazine scaffold have been identified as promising inhibitors of M. tuberculosis IMPDH. While the initial lead compound belonged to a homopiperazine (B121016) series, subsequent structure-activity relationship (SAR) studies explored variations, including the piperazine ring, which was found to be essential for target-selective activity. These sulfonylpiperazine-type compounds represent a class of molecules with validated potential to inhibit this essential bacterial enzyme.

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, assessing the CYP inhibition potential of new chemical entities is a critical part of preclinical evaluation. The structural motifs present in this compound—a sulfonamide, a piperazine ring, and a thiophene ring—each have known interactions with CYP enzymes.

Sulfonamides: The metabolism of sulfonamides is catalyzed by CYP450 enzymes. While some sulfonamides like para-toluene-sulfonamide have been shown to have little inhibitory effect on selected CYP isoforms, caution is advised when co-administering them with known inhibitors or substrates of CYP2C, CYP2D, and CYP3A, as these isoforms may be involved in their metabolism. nih.gov

Piperazine Derivatives: In vitro studies have demonstrated that various piperazine analogues can be significant inhibitors of multiple major CYP isoenzymes. Benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), for example, showed inhibitory activity against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.gov This broad inhibitory profile indicates a high potential for metabolic drug-drug interactions with compounds containing a piperazine moiety.

Thiophene-containing Compounds: The thiophene ring is considered a "structural alert" because its metabolism by CYP450 can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides. nih.govacs.org This bioactivation can be responsible for drug-induced toxicities. nih.govdrugbank.com Therefore, while not direct inhibition, this metabolic pathway is a crucial interaction with the CYP system that must be considered.

Given that this compound and its analogues contain all three of these structural components, a thorough evaluation of their potential to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a necessary step in their development to predict and mitigate the risk of adverse drug interactions.

The preclinical assessment of this compound and its structural analogues has revealed a complex pharmacological profile, characterized by interactions with various neurotransmitter receptors and notable antimicrobial properties. This evaluation encompasses a range of in vitro assays to determine binding affinities, selectivity, and efficacy against microbial strains.

Receptor Binding Affinity and Selectivity Assays

The interaction of this compound analogues with key central nervous system receptors is a primary focus of their preclinical evaluation. These studies are crucial for understanding their potential therapeutic applications.

Analogues of this compound, particularly those incorporating an N-phenylpiperazine moiety, have demonstrated significant binding affinities for dopamine (B1211576) D2 and D3 receptors. Research into arylamide phenylpiperazine compounds revealed that 4-thiophene-3-yl-benzamide N-phenylpiperazines bind with high affinity to the D3 dopamine receptor, with Ki values ranging from 1.4 to 43 nM. nih.gov These compounds also showed considerable selectivity for the D3 receptor over the D2 subtype, with selectivity ratios ranging from 67 to 1831-fold. nih.gov

The structural relative, aripiprazole, and its analogues also show high-affinity binding to D2-like dopamine receptors. researchgate.net For instance, certain derivatives bind to the D2 receptor with Ki values below 0.3 nM and exhibit over 50-fold selectivity for D2 versus D3 receptors. researchgate.net The affinity for D2-like receptors is generally 10 to 100 times greater than for D1-like receptors. frontiersin.org Further modifications, such as replacing a piperazine ring with a substituted piperidine, can shift selectivity, with some analogues showing preferential binding to the D3 receptor over the D2 and D4 subtypes. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of Phenylpiperazine Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | D3 vs. D2 Selectivity |

|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM nih.gov | 67–1831-fold nih.gov |

Arylpiperazine derivatives frequently exhibit high affinity for various serotonin (B10506) (5-HT) receptor subtypes. acnp.org Specifically, thieno[2,3-d]pyrimidinone derivatives bearing an [(arylpiperazinyl)alkyl]thio moiety have been evaluated for their 5-HT1A receptor affinity. One of the most potent compounds in this series, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, displayed a very high affinity with an IC50 value of 0.3 nM for the 5-HT1A receptor. nih.gov

Other studies on 1-arylpiperazine derivatives have identified compounds with high affinity for both 5-HT1A and 5-HT7 receptors, with Ki values for the 5-HT7 receptor ranging from 8.2 nM to 474 nM. nih.gov The introduction of bulky alkyl amides in place of a phthalimide (B116566) group in some 1-(2-methoxyphenyl)piperazine (B120316) analogues led to improved 5-HT1A affinity and selectivity over α1-adrenergic sites. nih.gov For example, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine binds to 5-HT1A sites with a high affinity (Ki = 0.4 nM) and a 160-fold selectivity over alpha 1-adrenergic receptors. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Piperazine Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (IC50/Ki) | Selectivity (vs. α1-adrenoceptor) |

|---|---|---|---|

| Thieno[2,3-d]pyrimidinone Derivative (Compound 70) nih.gov | 5-HT1A | 0.3 nM (IC50) nih.gov | 24-fold nih.gov |

| Thieno[2,3-d]pyrimidinone Derivative (Compound 73) nih.gov | 5-HT1A | 6.8 nM (IC50) nih.gov | 74-fold nih.gov |

| 1-Arylpiperazine Derivative (Compound 20) nih.gov | 5-HT7 | 8.2 nM (Ki) nih.gov | Not Specified |

Piperazine derivatives have been investigated for their interaction with sigma (σ) receptors, which are recognized as a distinct class of proteins with σ1 and σ2 subtypes. nih.govnih.gov Studies on simple piperazine analogues revealed affinity for both σ receptor subtypes. nih.gov Certain piperazine derivatives interact more strongly with the σ1 receptor than the σ2 receptor. nih.gov For instance, in a series of compounds, replacing a piperidine moiety with a piperazine ring significantly altered the affinity profile, demonstrating the structural importance of the basic core for σ1 receptor binding. nih.gov Specifically, one piperidine analogue showed high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its corresponding piperazine analogue had a much lower affinity (Ki = 1531 nM). nih.gov The σ1 receptor is a 29-kDa single polypeptide, while the σ2 receptor has not yet been cloned. nih.gov

Table 3: Sigma Receptor Binding Affinities of Piperazine/Piperidine Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound Moiety | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| Piperidine Analogue | 3.64 nM | Not Specified | nih.gov |

| Piperazine Analogue | 1531 nM | Not Specified | nih.gov |

| Piperazine Analogue | 51.8 nM | Not Specified | nih.gov |

The histamine (B1213489) H3 receptor, primarily found in the brain, acts as a presynaptic autoreceptor modulating the release of histamine and other neurotransmitters. wikipedia.orgcore.ac.uk Piperazine-based compounds have been a cornerstone in the development of non-imidazole H3 receptor antagonists. nih.gov Synthesized compounds with peptidomimetic (keto)piperazine structures have shown low nanomolar affinities at the H3 receptor. nih.gov Research has also identified dual-activity ligands, such as those with antagonist properties at both histamine H3 and sigma-1 receptors. nih.gov For one such piperazine derivative, a high affinity for the human H3 receptor was recorded with a Ki value of 3.17 nM. nih.gov The position of substituents on associated rings, such as a thiazole (B1198619) ring, can be crucial for activity; for example, substitution at position 5 of a thiazole ring linked to the piperazine moiety was found to be favorable for H3 receptor antagonist activity, while substitution at position 4 led to a significant decrease in activity. nih.gov

Antimicrobial Activity

Derivatives of this compound and related piperazine-containing structures have demonstrated significant in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

A series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, novel piperazine derivatives incorporating a thiophene and sulphonamide moiety displayed antimicrobial activity against bacteria such as Bacillus subtilis (Gram-positive) and Proteus vulgaris (Gram-negative). ijnrd.org In one study, a derivative (7f) showed more potent antibacterial activity against P. vulgaris (MIC 93.7 µg/ml) than the standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org

Quinolone antibacterials featuring an N-[2-(thiophen-3-yl)ethyl] piperazinyl group at the C-7 position have shown high inhibitory activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable or superior to reference drugs like norfloxacin (B1679917) and ciprofloxacin. researchgate.net Another study on pyridinyl sulfonyl piperazine compounds identified potent antibiotic activity against Gram-negative Enterobacterales. nih.gov One such compound, JH-LPH-107, exhibited MIC values of 0.31 μg/mL against E. coli and 0.04 μg/mL against K. pneumoniae. nih.gov Pleuromutilin derivatives linked to a nitrophenyl-piperazine structure have also proven to be potent bactericidal agents against MRSA. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Piperazine Analogues against Bacterial Strains This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Derivative Class | Bacterial Strain | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiophene-Sulphonamide (7f) | Proteus vulgaris NCIM 2813 | Gram-Negative | 93.7 ijnrd.org | ijnrd.org |

| Ampicillin (Reference) | Proteus vulgaris NCIM 2813 | Gram-Negative | 125 ijnrd.org | ijnrd.org |

| Pyridinyl Sulfonyl Piperazine (JH-LPH-107) | E. coli 25922 | Gram-Negative | 0.31 nih.gov | nih.gov |

| Pyridinyl Sulfonyl Piperazine (JH-LPH-107) | K. pneumoniae 10031 | Gram-Negative | 0.04 nih.gov | nih.gov |

Antimicrobial Activity

Antifungal Efficacy against Key Fungal Pathogens

Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. The structural framework of piperazine, particularly when alkylated or combined with an azole moiety, has been a source of promising antifungal compounds. nih.govnih.gov These compounds often exhibit broad-spectrum activity, proving effective against various Candida and Aspergillus species. nih.gov

The search for new antifungal agents is driven by the rise of resistance to existing drugs like fluconazole (B54011) (FLC). nih.gov Novel alkylated piperazines and their azole hybrids have been synthesized and assessed for their antifungal capabilities. Many of these compounds have shown significant minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.gov The mechanism of action for some of these hybrids is believed to be the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme in fungal cells. nih.gov

In addition to synthetic derivatives, naturally occurring compounds containing structures with antifungal potential, such as those from Piper divaricatum, have been studied. The essential oil of this plant, rich in methyleugenol and eugenol, has shown strong antifungal activity against Fusarium solani f. sp. piperis. mdpi.com This highlights the potential of diverse chemical structures in combating fungal pathogens.

Please note that the following table is interactive. You can sort the data by clicking on the column headers.

Table 1: Antifungal Activity of Selected Compounds

| Compound/Extract | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Alkylated piperazine-azole hybrids | Non-albicans Candida | MIC | Excellent | nih.gov |

| Alkylated piperazine-azole hybrids | Aspergillus strains | MIC | Excellent | nih.gov |

| Piper divaricatum oil | Fusarium solani f. sp. piperis | Inhibition | >90% | mdpi.com |

| Methyleugenol | Fusarium solani f. sp. piperis | Antifungal Index | 18.0% - 100.0% | mdpi.com |

Anti-Biofilm Properties of Piperazine Conjugates

Biofilm formation is a significant factor in the resistance of pathogenic microbes to antimicrobial treatments. nih.govmdpi.com Piperazine derivatives have been investigated for their ability to inhibit this process. Certain (1-heteroaryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have shown the ability to suppress the virulence of Candida albicans by inhibiting the formation of hyphae and biofilms, rather than directly killing the fungal cells. nih.gov This anti-virulence approach is a promising strategy to prevent the development of drug resistance. nih.gov

Specifically, (9H-carbazol-4-yl)oxy derivatives have demonstrated potent activity in reducing the virulence of various clinical C. albicans strains, including those resistant to conventional antifungal drugs. nih.gov One such compound, when used in combination with existing antifungal drugs, showed additive effects against drug-resistant strains. nih.gov Furthermore, ruthenium complexes incorporating a 2-pyridin-2-yl-1H-benzimidazole ligand, which can be considered a complex piperazine-like structure, have shown significant anti-biofilm activity against Pseudomonas aeruginosa. nih.govmdpi.com These complexes were found to be more effective at inhibiting biofilm formation than the ligand by itself, indicating a synergistic effect with the ruthenium ion. nih.govmdpi.com

Table 2: Anti-Biofilm Activity of Piperazine-Related Compounds

| Compound/Complex | Target Organism | Effect | Notable Finding | Reference |

|---|---|---|---|---|

| (1-heteroaryloxy-2-hydroxypropyl)-phenylpiperazines | Candida albicans | Inhibition of hyphae and biofilm formation | Active against drug-resistant strains | nih.gov |

| (9H-carbazol-4-yl)oxy derivatives | Candida albicans | Reduced virulence | Potent activity in vitro and in vivo | nih.gov |

| Ruthenium(III/IV) complex | Pseudomonas aeruginosa PAO1 | >70% biofilm inhibition | Activity maintained at different concentrations | mdpi.com |

Anticancer and Cytotoxic Investigations (In Vitro Models)

Derivatives of this compound and related piperazine-containing compounds have been the subject of extensive research for their potential as anticancer agents. researchgate.netnih.gov A variety of these compounds have been synthesized and evaluated for their ability to inhibit the growth of numerous human cancer cell lines. nih.govmdpi.comnih.govnih.gov

For instance, a series of 1,4-disubstituted phthalazinylpiperazine derivatives were designed and screened for their cytotoxic effects against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast cancer) cell lines. nih.gov Several of these compounds demonstrated significant and selective activity against the MDA-MB-231 cell line, with IC50 values in the nanomolar range. nih.gov Similarly, novel arylpiperazine derivatives have been tested against prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds showing strong cytotoxic activity. mdpi.com

Furthermore, piperazine-linked quinolinequinones have been identified as potent inhibitors of cancer cell growth across a wide panel of cell lines, including leukemia, melanoma, and breast cancer. nih.gov The cytotoxic effects of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives have also been investigated against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with benzamide (B126) derivatives generally showing high cytotoxicity. researchgate.net

The cytotoxic potential of N-[2-substituted-2-(2-thienyl)ethyl] piperazinyl quinolone derivatives has been examined on human oral epithelial mouth carcinoma (KB) and human squamous carcinoma (A431) cell lines. nih.gov One particular derivative with a 4-[2-(phenylmethoxyimino)-2-(2-thienyl)ethyl] group exhibited the highest cytotoxicity against both cell lines. nih.gov

Table 3: Cytotoxic Activity of Piperazine Derivatives in Cancer Cell Lines

| Compound Series | Cell Lines Tested | Most Active Compound (Example) | IC50 Value (Example) | Reference |

|---|---|---|---|---|

| 1,4-disubstituted phthalazinylpiperazines | A549, HT-29, MDA-MB-231 | Compound 7e | 0.013 µM (MDA-MB-231) | nih.gov |

| Arylpiperazine derivatives | PC-3, LNCaP, DU145 | Compound 9 | < 5 µM (LNCaP) | mdpi.com |

| Piperazine-linked quinolinequinones | NCI-60 panel | QQ1 | 1.5 ± 0.16 μM (ACHN) | nih.gov |

| 1-(substitutedbenzoyl)-4-benzhydrylpiperazines | HUH-7, MCF-7, HCT-116 | Benzamide derivatives | GI50 values reported | researchgate.net |

The anticancer activity of this compound analogues is often attributed to their interaction with specific molecular targets within cancer signaling pathways. nih.govnih.govfrontiersin.org A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.govmdpi.com Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for therapeutic intervention. nih.gov

Targeted therapies, which include small-molecule tyrosine kinase inhibitors and monoclonal antibodies, aim to block the activity of specific molecules like EGFR, thereby inhibiting cancer growth with greater specificity and potentially fewer side effects than traditional chemotherapy. nih.govfrontiersin.orgtg.org.au The inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor growth and survival. nih.gov

Some therapeutic strategies involve the dual inhibition of EGFR at both the protein expression and activity levels. nih.gov For example, combining an EGFR inhibitor with a compound that suppresses the expression of the receptor can lead to a more potent anti-tumor effect. nih.gov This approach can also help to overcome resistance to EGFR-targeted therapies. frontiersin.org Furthermore, combining EGFR inhibitors with agents that target other cell cycle proteins, such as those involved in the mitotic checkpoint, represents a plausible strategy to enhance cancer cell death. nih.gov

The ability of a tumor to grow and spread to distant sites (metastasis) is dependent on the formation of new blood vessels, a process known as angiogenesis. tg.org.aunih.govnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.govmdpi.com The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying angiogenesis and metastasis due to its transparent embryos, which allow for the direct visualization of vascular development and tumor cell migration. nih.govmdpi.comresearchgate.netnih.gov

Several studies have utilized the zebrafish model to evaluate the anti-angiogenic and anti-metastatic potential of various compounds, including those with a piperazine scaffold. nih.govnih.gov For example, the thienopyridine SR 25989, a compound structurally related to some piperazine derivatives, has been shown to possess potent anti-angiogenic properties in vitro and to inhibit metastatic dissemination in a murine model. nih.gov This effect is thought to be mediated by an increase in the expression of thrombospondin-1, an endogenous inhibitor of angiogenesis. nih.gov

In zebrafish models, the anti-angiogenic activity of compounds can be assessed by observing their effects on the development of intersegmental vessels (ISVs) and subintestinal vessels (SIVs). nih.govnih.gov Some compounds have been shown to inhibit the formation of these vessels, indicating their potential to block tumor-induced angiogenesis. nih.govnih.govmdpi.com Furthermore, xenografting human cancer cells into zebrafish larvae allows for the direct observation of tumor growth and metastasis, providing a platform to screen for compounds with anti-metastatic properties. nih.govresearchgate.netnih.gov

Table 4: Anti-Angiogenic and Anti-Metastatic Activity

| Compound/Agent | Model System | Effect | Mechanism/Observation | Reference |

|---|---|---|---|---|

| Thienopyridine SR 25989 | Murine metastasis model | Inhibition of metastasis | Upregulation of thrombospondin-1 | nih.gov |

| VEGFR inhibitors | Zebrafish | Inhibition of SIV formation | Potent anti-angiogenic activity | nih.gov |

| N-[(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzenesulphonohydrazide | Zebrafish | Inhibition of blood vessel formation | Anti-angiogenic potential | mdpi.com |

Other Exploratory Biological Activities (Preclinical)

Beyond their well-documented antifungal and anticancer properties, derivatives of this compound and related heterocyclic compounds are being explored for a wider range of biological activities. The versatility of the piperazine scaffold allows for its incorporation into a multitude of molecular designs, leading to compounds with diverse pharmacological profiles. unimi.it

For instance, the piperazine nucleus is a common feature in drugs targeting the central nervous system, and research into novel derivatives for neurological and psychiatric disorders is ongoing. The anti-inflammatory potential of these compounds is another area of investigation, as inflammation is a key component of many chronic diseases, including cancer. tg.org.au

The development of hybrid molecules, where a piperazine-containing moiety is linked to another pharmacophore, is a strategy being used to create agents with dual or multiple modes of action. unimi.it This approach could lead to more effective treatments for complex diseases. As our understanding of molecular biology and disease pathways deepens, it is likely that new therapeutic applications for this compound and its analogues will continue to be discovered.

Antioxidant Activity Assessment

The antioxidant potential of various piperazine derivatives has been a subject of significant investigation. These studies often employ a range of in vitro assays to determine the ability of these compounds to scavenge free radicals and reduce oxidative stress.

A series of novel flavone (B191248) analogues incorporating a piperazine moiety demonstrated a wide spectrum of antiradical and antioxidant activities, although they were generally found to be weak. nih.gov These activities were evaluated using methods such as superoxide (B77818) anion radical, hydroxyl radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and 2,2'-azino-di(3-ethylbenzthiazoline sulphonate) radical cation (ABTS•+) scavenging assays. nih.gov The total antioxidant status (TAS) and total antioxidant capacity (TAC) were also measured. nih.gov The most promising antioxidant activities were observed in piperazinyl analogues that featured a methoxy (B1213986) group on the phenyl piperazine ring. nih.gov

In another study, new aryl/aralkyl substituted piperazine derivatives with a methylxanthine moiety were synthesized and screened for their antioxidant properties using DPPH, ABTS, and ferric reducing/antioxidant power (FRAP) methods. nih.gov The results indicated that the presence of a hydroxyl group in the structure is crucial for the antioxidant properties of these compounds. nih.gov

Similarly, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were designed and evaluated for their antioxidative activity against H2O2-induced oxidative injury. nih.gov Many of these compounds were effective in protecting SH-SY5Y cells from oxidative damage. nih.gov

The table below summarizes the antioxidant activity of selected piperazine analogues from a representative study.

Table 1: In Vitro Antioxidant Activity of Selected Piperazine Analogues

| Compound | DPPH Radical Scavenging Activity (IC50 µmol/L) | ABTS Radical Scavenging Activity (IC50 µmol/L) |

|---|---|---|

| 3a | 371.97 | 55.87 |

| 3b | - | 345.25 |

| 3c | 189.42 | 3.45 |

| 3d | - | 1028.99 |

| 3e | - | 242.48 |

| 3f | 420.57 | 41.04 |

| BHT (Standard) | 113.17 | 26.29 |

Data sourced from a study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety. nih.gov

Anti-inflammatory Mechanisms (e.g., COX-2 inhibition)

The anti-inflammatory effects of piperazine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov

A study on the piperazine derivative LQFM202, identified as (3,5-di-tert-butyl-4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone, demonstrated its inhibitory effects on both COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). nih.gov The compound showed a preferential, albeit modest, inhibition of COX-2 over COX-1. nih.gov In in vivo models, LQFM202 reduced carrageenan-induced edema and decreased key inflammatory markers in a carrageenan-pleurisy test, including polymorphonuclear cells, myeloperoxidase activity, and levels of TNF-α and IL-1β. nih.gov

The development of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While direct data on this compound is limited, the broader class of piperazine-containing compounds continues to be explored for their potential as selective COX-2 inhibitors.

The table below presents the in vitro COX inhibitory activity of the piperazine derivative LQFM202.

Table 2: In Vitro COX and 5-LOX Inhibitory Activity of LQFM202

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 3499 |

| COX-2 | 1565 |

| 5-LOX | 1343 |

Data sourced from a pharmacological evaluation of LQFM202. nih.gov

Antinociceptive Properties

The pain-relieving, or antinociceptive, effects of piperazine analogues have been demonstrated in various preclinical models of pain. These effects are often linked to their anti-inflammatory properties.

The previously mentioned piperazine derivative, LQFM202, was evaluated in acute animal models of pain. nih.gov It was found to significantly decrease the number of abdominal writhes in the acetic acid-induced writhing test. nih.gov Furthermore, it reduced pain in the second phase of the formalin test, which is indicative of an anti-inflammatory-mediated analgesic effect. nih.gov In a model of mechanical hyperalgesia, LQFM202 was also shown to reduce the nociceptive threshold. nih.gov

These findings suggest that piperazine derivatives can modulate pain signaling, likely through their inhibitory effects on inflammatory mediators. The antinociceptive profile of these compounds makes them attractive candidates for the development of new analgesic agents.

The table below summarizes the antinociceptive effects of LQFM202 in a key preclinical pain model.

Table 3: Effect of LQFM202 on Acetic Acid-Induced Abdominal Writhing

| Treatment | Reduction in Writhing (%) |

|---|---|

| LQFM202 (50 mg/kg) | 29 |

| LQFM202 (100 mg/kg) | 52 |

| LQFM202 (200 mg/kg) | 48 |

Data sourced from a pharmacological evaluation of LQFM202. nih.gov

Molecular Modeling and Computational Investigations

Ligand-Protein Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the specifics of ligand-receptor interactions.

For arylpiperazine derivatives, molecular docking studies have been successfully employed to identify their binding sites within various receptors, particularly serotonin (B10506) receptors like 5-HT1A. nih.govnih.gov In these studies, the protonated nitrogen of the piperazine (B1678402) ring is often found to form a crucial salt bridge interaction with an aspartate residue (specifically Asp116 in the 5-HT1A receptor). nih.gov The aromatic portion of the molecule, which in this case would be the thienyl group, typically engages in hydrophobic or edge-to-face π-π stacking interactions with aromatic residues such as phenylalanine and tryptophan within the binding pocket. nih.gov

Similarly, studies on sulfonamide-containing compounds have shown that the sulfonyl group is a potent hydrogen bond acceptor, often interacting with residues like threonine. nih.gov For 1-(Thien-2-ylsulfonyl)piperazine, it is plausible that the sulfonyl oxygens would form hydrogen bonds with polar residues in a target's active site, while the thiophene (B33073) ring would occupy a hydrophobic sub-pocket. The entire ligand would adopt a conformation that maximizes these favorable interactions, and docking studies can predict this optimal binding pose.

Computational models are increasingly used to predict the binding affinity of a ligand for a specific protein target, often expressed as an inhibition constant (Ki) or an IC50 value. frontiersin.orgnih.govbiorxiv.org These predictions are based on scoring functions that estimate the free energy of binding. For a series of related compounds, these predictions can provide a relative ranking of their potency and help in prioritizing candidates for synthesis and experimental testing.

The selectivity of a compound for one receptor subtype over another is a critical aspect of drug design, as it can minimize off-target effects. Docking studies can be performed against multiple homologous receptors to predict selectivity. For instance, arylpiperazine derivatives are often evaluated for their selectivity for the 5-HT1A receptor over other serotonin receptors or adrenergic receptors. acs.org The subtle differences in the amino acid composition of the binding sites of these receptors can lead to significant differences in binding affinities for the same ligand.

Below is a table illustrating the kind of data that can be generated from such predictive studies, based on findings for analogous compounds.

Table 1: Predicted and Experimental Binding Affinities of Representative Arylpiperazine Derivatives

| Compound | Target Receptor | Predicted Binding Affinity (Ki, nM) | Experimental Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| Compound 6a (a piperazine derivative) | 5-HT1A | - | 1.28 | High affinity for 5-HT1A |

| LP-211 | 5-HT7 | - | - | Selective 5-HT7R agonist |

| Risperidone Analog (11b) | 5-HT2A | - | High | High affinity for 5-HT2A |

| WAY-100635 | 5-HT1A | - | - | Selective 5-HT1AR antagonist |

This table is illustrative and compiles data from studies on various arylpiperazine derivatives to demonstrate the type of information obtained from binding affinity predictions. nih.govacs.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This allows for a more detailed analysis of the stability of the complex and the nature of the interactions.

MD simulations are used to assess the stability of the binding pose predicted by docking. nih.govnih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to quantify the stability of the system. A stable complex will typically show a low and converging RMSD value over the course of the simulation. For sulfonamide derivatives, MD simulations have confirmed that interactions with key residues, such as the hydrogen bond with Thr200 in carbonic anhydrase, contribute to a stable conformation in the active site. nih.gov

MD simulations provide a detailed picture of the dynamic interactions between the ligand and the receptor. They can reveal the percentage of the simulation time that specific hydrogen bonds or hydrophobic contacts are maintained, giving a measure of their strength and importance. nih.gov For instance, a hydrogen bond that is present for over 75% of the simulation time is considered to be very stable. Furthermore, MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating ligand-receptor interactions. Water molecules can form bridges between the ligand and the protein, which can be crucial for the stability of the complex. nih.gov

Homology Modeling and Virtual Screening for Novel Targets

When the experimental 3D structure of a target protein is unavailable, a computational model can be constructed using a technique called homology modeling. nih.govresearchgate.net This method relies on the known experimental structure of a homologous protein (a "template") to build a model of the "target" protein. The quality of the homology model is highly dependent on the sequence identity between the target and the template. nih.gov For many G-protein coupled receptors (GPCRs), which are common targets for arylpiperazine drugs, homology modeling has been essential for enabling structure-based drug design. nih.govacs.org

Once a reliable homology model of a potential target is built and validated, it can be used for virtual screening. In a virtual screening campaign, large libraries of compounds, which could include derivatives of this compound, are docked into the binding site of the modeled protein. The top-scoring compounds are then selected for experimental testing, significantly accelerating the discovery of novel hits for a particular target. This approach allows for the exploration of new therapeutic applications for existing chemical scaffolds.

Quantum Chemical Calculations for Electronic Structure Analysis

Theoretical studies on structurally related aryl sulfonyl piperazine derivatives have been conducted using the B3LYP method with a 6-31G(d,p) basis set. These studies help to predict and understand the electronic properties of the broader class of sulfonylpiperazine compounds. The primary focus of this analysis is on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of atomic charges, which are key indicators of a molecule's electronic characteristics.

The frontier molecular orbitals, HOMO and LUMO, are central to the chemical reactivity of a compound. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. For aryl sulfonyl piperazine derivatives, the HOMO is typically localized on the aromatic or heteroaromatic ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is often distributed across the sulfonyl group and the adjacent piperazine ring, suggesting these areas are susceptible to nucleophilic attack.

Mulliken population analysis is a computational method used to assign partial atomic charges, offering a quantitative view of the electron distribution across the molecule. In the case of sulfonyl piperazine compounds, the sulfur atom of the sulfonyl group and the adjacent carbon atoms of the thiophene ring are expected to carry significant positive charges, making them electrophilic centers. The oxygen atoms of the sulfonyl group and the nitrogen atoms of the piperazine ring, on the other hand, typically exhibit negative charges, highlighting their nucleophilic character. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Sulfonylpiperazine Compounds

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aryl Sulfonyl Piperazine Analog A | -6.5 | -1.2 | 5.3 |

| Aryl Sulfonyl Piperazine Analog B | -6.8 | -1.5 | 5.3 |

| Thiophene-2-sulfonyl Chloride | -7.2 | -2.1 | 5.1 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. The exact values for this compound may vary.

Table 2: Representative Mulliken Atomic Charges for Key Atoms in an Analogous Thienylsulfonylpiperazine Structure

| Atom | Representative Mulliken Charge (e) |

| S (Thiophene) | -0.15 |

| C2 (Thiophene, attached to S) | +0.20 |

| S (Sulfonyl) | +1.50 |

| O (Sulfonyl) | -0.70 |

| N (Piperazine, attached to S) | -0.50 |

| N (Piperazine, terminal) | -0.60 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. The exact values for this compound may vary.

The electronic properties derived from these quantum chemical calculations are instrumental in building structure-activity relationships and in the rational design of new derivatives with tailored characteristics.

Future Directions and Research Opportunities

Development of Highly Selective and Potent 1-(Thien-2-ylsulfonyl)piperazine Analogues

The development of analogues of this compound with enhanced selectivity and potency is a primary objective for future research. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how molecular modifications influence biological activity. Research on related sulfonylpiperazine derivatives has demonstrated that strategic substitutions on both the thiophene (B33073) and piperazine (B1678402) rings can significantly modulate their interaction with biological targets.

For instance, the substitution pattern on the thiophene ring can influence the molecule's electronic properties and steric interactions with a target's binding site. The synthesis and evaluation of a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines revealed that structural variations at positions 2, 4, and 6 of the thieno[2,3-d]pyrimidine (B153573) scaffold led to a potent compound with an IC50 value of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay, highlighting the importance of the substitution pattern for immunosuppressive activity. nih.gov

Similarly, modifications to the piperazine ring can impact the compound's pharmacokinetic properties and target engagement. The piperazine moiety is a common feature in many centrally acting agents due to its favorable blood-brain barrier permeability. nih.gov Altering the substituent on the second nitrogen of the piperazine ring can fine-tune the molecule's affinity and selectivity for specific receptors or enzymes.

Future research should systematically explore a diverse range of substitutions on the this compound scaffold. This will involve the synthesis of a library of analogues with variations in the functional groups on the thiophene ring and different substituents on the piperazine nitrogen. High-throughput screening of these analogues against a panel of biological targets will be crucial to identify compounds with superior potency and a desirable selectivity profile.

Exploration of Novel Therapeutic Areas Based on Identified Mechanisms

The structural motifs within this compound suggest a broad range of potential therapeutic applications that warrant further investigation. The piperazine ring is a well-known privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

For example, a series of benzhydryl piperazine derivatives were evaluated for their anti-cancer activity, with one compound showing superior cytotoxicity to the standard drug gefitinib (B1684475) against several cancer cell lines. jneonatalsurg.com Furthermore, various aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing promising results. researchgate.netresearchgate.net The sulfonyl group is also a key component of many established drugs, including sulfonamide antibiotics and sulfasalazine, which is used to treat rheumatoid arthritis. nih.govnih.gov

Given the established activities of these pharmacophores, future research should focus on screening this compound and its analogues against a wide array of therapeutic targets. This could include, but is not limited to:

Oncology: Evaluating the cytotoxic and anti-proliferative effects on various cancer cell lines.

Infectious Diseases: Assessing the antibacterial and antifungal activity against a panel of clinically relevant pathogens.

Inflammatory Disorders: Investigating the potential to modulate inflammatory pathways in models of diseases like rheumatoid arthritis or inflammatory bowel disease.

Neurological Disorders: Exploring the interaction with central nervous system targets, given the prevalence of the piperazine moiety in neuropharmacology. nih.gov

The identification of a validated biological target for this compound or its potent analogues will be a critical step in defining its therapeutic potential and guiding further development.

Integration of Advanced Synthetic Technologies for Scalable Production